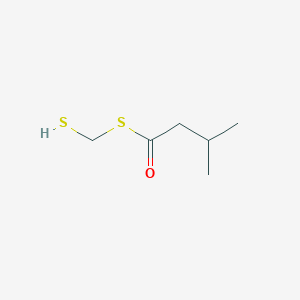

S-(Sulfanylmethyl) 3-methylbutanethioate

説明

Overview of Sulfur-Containing Functional Groups in Advanced Organic Synthesis

Sulfur-containing functional groups are integral to the field of advanced organic synthesis. mdpi.com These groups, which include thiols, thioethers, disulfides, sulfoxides, sulfones, and thioesters, are known for their unique reactivity, which often differs significantly from their oxygen-containing counterparts. nist.govthegoodscentscompany.com For instance, thiols (R-SH) are the sulfur analogs of alcohols (R-OH). nih.govnih.gov They are generally more acidic than alcohols and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles. uni.lunist.gov This heightened nucleophilicity makes them valuable reagents in a variety of synthetic transformations. nist.gov

Thioesters (R-CO-S-R') are structurally similar to esters but with a sulfur atom replacing the ester oxygen. nih.govthegoodscentscompany.com This substitution results in a weaker carbon-sulfur bond compared to the carbon-oxygen bond in esters, rendering thioesters more reactive towards nucleophilic acyl substitution. nih.gov This enhanced reactivity is harnessed in numerous biosynthetic pathways and organic synthesis strategies for the formation of new carbon-carbon bonds. nih.govcymitquimica.com The diverse reactivity profiles of sulfur-containing functional groups have established them as crucial components in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. mdpi.com

Contextualization of S-(Sulfanylmethyl) 3-methylbutanethioate within Modern Chemical Research

The study of such volatile sulfur compounds is crucial for the food and beverage industry in controlling and optimizing the flavor profiles of their products. Furthermore, understanding the enzymatic and chemical pathways that lead to the formation of S-(Sulfanylmethyl) 3-methylbutanethioate can provide insights into broader biochemical processes and potentially lead to novel methods for flavor synthesis.

Structure

3D Structure

特性

CAS番号 |

650607-76-4 |

|---|---|

分子式 |

C6H12OS2 |

分子量 |

164.3 g/mol |

IUPAC名 |

S-(sulfanylmethyl) 3-methylbutanethioate |

InChI |

InChI=1S/C6H12OS2/c1-5(2)3-6(7)9-4-8/h5,8H,3-4H2,1-2H3 |

InChIキー |

RSLLYUISUPZRJH-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(=O)SCS |

製品の起源 |

United States |

Synthetic Methodologies for S Sulfanylmethyl 3 Methylbutanethioate

Direct Thioesterification Approaches

Direct thioesterification methods focus on the formation of the thioester bond as a key step. These strategies can involve the acylation of a pre-formed S-(sulfanylmethyl) thiol or the reaction of a 3-methylbutanoic acid derivative with a suitable sulfur-containing nucleophile.

A primary strategy involves the synthesis of a thiol precursor containing the sulfanylmethyl moiety, followed by its acylation with a derivative of 3-methylbutanoic acid. The synthesis of the requisite thiol, S-(sulfanylmethyl)thiol (methanedithiol), is challenging due to its instability. However, conceptually, its acylation would proceed via standard methods.

A plausible route would involve the reaction of 3-methylbutanoyl chloride with methanedithiol (B1605606) in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The reaction would need to be conducted under carefully controlled conditions to favor mono-acylation.

Table 1: Representative Acylation of Thiols with Acyl Chlorides

| Thiol | Acyl Chloride | Base | Solvent | Product | Reference |

| Ethanethiol | Acetyl chloride | Pyridine | Diethyl ether | S-Ethyl ethanethioate | General Knowledge |

| Thiophenol | Benzoyl chloride | Triethylamine | Dichloromethane | S-Phenyl benzothioate | General Knowledge |

An alternative direct approach involves the reaction of 3-methylbutanoic acid or its activated derivatives with a reagent that can deliver the sulfanylmethyl group. The direct condensation of a carboxylic acid and a thiol is a common method for thioester synthesis, often facilitated by dehydrating agents. organic-chemistry.org For instance, the reaction between 3-methylbutanoic acid and a suitable thiol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) could be envisioned. organic-chemistry.org

Furthermore, Brønsted acids such as trifluoromethanesulfonic acid can catalyze the direct thioesterification between a carboxylic acid and a thiol. nih.gov This suggests that 3-methylbutanoic acid could react with a suitable thiol under acidic catalysis to yield the desired thioester.

The synthesis of 3-methylbutanoic acid itself can be achieved through various routes, including the oxidation of 3-methylbutanal (B7770604) or from α-keto isocaproate via isovaleryl-CoA. researchgate.net

Table 2: Direct Thioesterification of Carboxylic Acids

| Carboxylic Acid | Thiol | Coupling Agent/Catalyst | Solvent | Product | Reference |

| Benzoic acid | Ethanethiol | DCC | Dichloromethane | S-Ethyl benzothioate | organic-chemistry.org |

| Acetic acid | Thiophenol | Trifluoromethanesulfonic acid | Toluene | S-Phenyl acetothioate | nih.gov |

Alternative Synthetic Routes

Beyond direct thioesterification, other synthetic strategies can be considered for the construction of S-(Sulfanylmethyl) 3-methylbutanethioate. These include methods based on thiocarbonyl chemistry and rearrangement reactions.

Thiocarbonyl compounds, such as dithioesters, are versatile intermediates in organic synthesis. A strategy could involve the preparation of a dithioester of 3-methylbutanoic acid, followed by selective reaction at one of the sulfur atoms. For example, reacting 3-methylbutanoic acid with Lawesson's reagent could potentially form the corresponding dithioic acid, which could then be alkylated.

Intramolecular rearrangement reactions can be powerful tools for the formation of thioesters, particularly in the context of peptide synthesis. The N-S acyl shift is a well-documented rearrangement where an amide can isomerize to a thioester under specific conditions. researchgate.netnih.gov This type of reaction typically requires the presence of an auxiliary group to facilitate the transfer of the acyl group from a nitrogen to a sulfur atom. nih.gov

A hypothetical route for the synthesis of S-(Sulfanylmethyl) 3-methylbutanethioate using this strategy would be complex. It would necessitate the construction of a precursor molecule containing an amide and a suitably positioned thiol group that, upon activation, would undergo an N-S acyl shift to form the desired thioester. While elegant, the development of such a route would require significant synthetic effort.

Optimization of Reaction Conditions and Yields

The synthesis of S-(Sulfanylmethyl) 3-methylbutanethioate, while not extensively detailed in dedicated literature, can be approached through established methods of thioester formation. A plausible and common route involves the direct thioesterification of 3-methylbutanoic acid with a suitable sulfur source. The efficiency of such a synthesis is critically dependent on the careful optimization of various reaction parameters to maximize the yield and purity of the final product. Key factors that are typically manipulated in thioesterification reactions include the choice and concentration of catalyst, reaction temperature, duration of the reaction, and the stoichiometry of the reactants.

Drawing from general principles of acid-catalyzed esterification and thioesterification, a thorough optimization process would systematically investigate the impact of these variables. tandfonline.comtandfonline.commasterorganicchemistry.commasterorganicchemistry.com For instance, the direct condensation of a carboxylic acid and a thiol is often an equilibrium-controlled process. masterorganicchemistry.comwikipedia.org To drive the reaction towards the product side, strategies such as using one of the reactants in excess or removing a byproduct like water are commonly employed. masterorganicchemistry.comwikipedia.org

A hypothetical study on the optimization of S-(Sulfanylmethyl) 3-methylbutanethioate synthesis from 3-methylbutanoic acid and a protected thiol equivalent, followed by deprotection, would involve a systematic variation of reaction conditions. The following data tables illustrate the expected trends based on established chemical principles.

Table 1: Effect of Catalyst on the Yield of S-(Sulfanylmethyl) 3-methylbutanethioate

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Trifluoroacetic Acid (TFA) | 10 | 60 | 4 | 75 |

| 2 | p-Toluenesulfonic Acid (p-TsOH) | 10 | 60 | 4 | 72 |

| 3 | Sulfuric Acid (H₂SO₄) | 10 | 60 | 4 | 68 |

| 4 | No Catalyst | - | 60 | 24 | <5 |

This table illustrates the necessity of an acid catalyst for the thioesterification reaction. While various acids can catalyze the reaction, their efficiency may differ slightly.

Table 2: Optimization of Reaction Temperature

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | TFA (10 mol%) | 25 (Room Temp.) | 12 | 45 |

| 2 | TFA (10 mol%) | 50 | 6 | 68 |

| 3 | TFA (10 mol%) | 70 | 4 | 82 |

| 4 | TFA (10 mol%) | 90 | 4 | 78 (decomposition observed) |

This table demonstrates that increasing the temperature generally enhances the reaction rate and yield. However, excessively high temperatures can lead to side reactions and decomposition of the product or reactants, resulting in a lower yield.

Table 3: Influence of Reactant Stoichiometry

| Entry | 3-Methylbutanoic Acid (equiv.) | Thiol Equivalent (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 1 | 1 | 70 | 4 | 70 |

| 2 | 1.5 | 1 | 70 | 4 | 85 |

| 3 | 1 | 1.5 | 70 | 4 | 83 |

| 4 | 2 | 1 | 70 | 4 | 86 |

This table shows that using a moderate excess of one of the reactants can shift the equilibrium towards the product, thereby increasing the yield. The choice of which reactant to use in excess often depends on cost and ease of removal after the reaction.

Detailed research findings from analogous thioesterification reactions support these optimization principles. For example, studies on the synthesis of various thioesters have shown that the use of dehydrating agents or a Dean-Stark apparatus to remove water can significantly improve yields in equilibrium-limited reactions. masterorganicchemistry.comwikipedia.org Furthermore, the choice of solvent can also play a role, with non-polar aprotic solvents often being favored. The purification of the final product, typically achieved through column chromatography, is another critical step that is indirectly optimized by maximizing the reaction yield and minimizing the formation of byproducts.

Chemical Reactivity and Mechanistic Investigations of S Sulfanylmethyl 3 Methylbutanethioate

Thioester Hydrolysis and Transesterification Mechanisms

The thioester linkage in S-(Sulfanylmethyl) 3-methylbutanethioate is susceptible to nucleophilic attack, primarily through hydrolysis and transesterification. These reactions are fundamental to the degradation and transformation of this class of compounds.

Thioester Hydrolysis:

Thioesters, in general, undergo hydrolysis to yield a carboxylic acid and a thiol. wikipedia.org For S-(Sulfanylmethyl) 3-methylbutanethioate, this would result in 3-methylbutanoic acid and methanedithiol (B1605606). The hydrolysis of thioesters can be catalyzed by either acid or base. nih.govresearchgate.net

Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate, which then collapses, leading to the departure of the thiolate leaving group.

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the thiol yield the carboxylic acid.

The rate of hydrolysis is influenced by pH. For alkyl thioesters like S-methyl thioacetate (B1230152), a compound structurally similar to the thioester portion of S-(Sulfanylmethyl) 3-methylbutanethioate, the hydrolysis is significantly faster under basic conditions compared to acidic or neutral conditions. nih.govresearchgate.net

Transesterification:

Transesterification is a process where the thioester group reacts with an alcohol to form an ester and a thiol. This reaction can also be catalyzed by either acid or base. quora.com In a base-catalyzed transesterification, an alkoxide ion acts as the nucleophile, attacking the thioester carbonyl. quora.com In an acid-catalyzed mechanism, the alcohol is the nucleophile, and the reaction is typically driven to completion by using the alcohol as the solvent. quora.com The reactivity of thioesters towards amine nucleophiles is generally higher than towards oxygen nucleophiles, leading to the formation of amides. wikipedia.org

Table 1: Comparison of Hydrolysis and Transesterification of a Model Alkyl Thioester Data extrapolated from studies on S-methyl thioacetate.

| Reaction Type | Conditions | Relative Rate | Products |

| Base-Catalyzed Hydrolysis | High pH | Fast | 3-Methylbutanoic acid, Methanedithiol |

| Acid-Catalyzed Hydrolysis | Low pH | Slow | 3-Methylbutanoic acid, Methanedithiol |

| Neutral Hydrolysis | pH 7 | Very Slow | 3-Methylbutanoic acid, Methanedithiol |

| Base-Catalyzed Transesterification | Alkoxide | Moderate to Fast | Corresponding ester, Methanedithiol |

| Acid-Catalyzed Transesterification | Alcohol, Acid | Moderate | Corresponding ester, Methanedithiol |

Reactivity of the Pendant Sulfanylmethyl Group

The pendant sulfanylmethyl group (-CH₂SH) imparts thiol-like reactivity to the molecule, opening up pathways for oxidation, nucleophilic reactions, and radical-mediated transformations.

Oxidation Pathways of the Thiol Moiety

The thiol group is susceptible to oxidation, primarily leading to the formation of disulfides. This is a common reaction for thiols and can be initiated by various oxidizing agents, including molecular oxygen. youtube.comlibretexts.org The oxidation of two molecules of S-(Sulfanylmethyl) 3-methylbutanethioate would yield a symmetrical disulfide.

The mechanism of thiol oxidation can be complex and may involve one-electron or two-electron pathways. nih.gov In a one-electron oxidation, a thiyl radical (RS•) is formed, and the recombination of two thiyl radicals produces the disulfide. nih.gov Under physiological conditions, a thiyl radical is more likely to react with a thiolate anion (RS⁻) to form a disulfide radical anion, which can then be oxidized to the disulfide. nih.gov

Two-electron oxidation pathways can proceed through intermediates such as sulfenic acids (RSOH). nih.gov These intermediates react rapidly with another thiol molecule to form the disulfide. nih.gov Further oxidation of the disulfide can lead to more highly oxidized sulfur species like thiosulfinates and ultimately sulfonic acids, though this typically requires stronger oxidizing conditions. sci-hub.se

Nucleophilic Reactivity of the Thiol

The thiol group, and more so its conjugate base the thiolate, is a potent nucleophile. masterorganicchemistry.comchemistrysteps.com The thiolate of S-(Sulfanylmethyl) 3-methylbutanethioate can participate in nucleophilic substitution reactions (Sₙ2) with alkyl halides to form thioethers. masterorganicchemistry.comchemistrysteps.com Due to the "soft" nature of the sulfur atom, thiolates are excellent nucleophiles and generally weaker bases than their oxygen analogs (alkoxides), which minimizes competing elimination (E2) reactions. masterorganicchemistry.comchemistrysteps.com

The nucleophilic thiol can also undergo Michael addition to α,β-unsaturated carbonyl compounds. The high nucleophilicity of sulfur makes these additions efficient.

Radical Reactions Involving the Thiol

The relatively weak S-H bond in the thiol group (around 87 kcal/mol for alkanethiols) makes it susceptible to homolytic cleavage, leading to the formation of a thiyl radical. sci-hub.se This can be initiated by heat, light, or radical initiators. wikipedia.org

Once formed, the thiyl radical can participate in a variety of reactions. A key reaction is its addition to unsaturated systems like alkenes and alkynes, a process known as the thiol-ene or thiol-yne reaction, respectively. wikipedia.org This reaction proceeds via a radical chain mechanism involving addition of the thiyl radical to the unsaturated bond to form a carbon-centered radical, followed by hydrogen abstraction from another thiol molecule to propagate the chain. wikipedia.org The thiol-ene reaction is generally efficient and results in an anti-Markovnikov addition product. wikipedia.org

Cyclization and Intramolecular Reactions

The presence of both a thioester and a thiol group within the same molecule raises the possibility of intramolecular reactions, particularly cyclization. The feasibility of such reactions depends on the formation of a thermodynamically stable ring structure.

For S-(Sulfanylmethyl) 3-methylbutanethioate, an intramolecular reaction could potentially occur between the thiol (or thiolate) and the thioester carbonyl. However, this would lead to a highly strained four-membered ring, which is generally unfavorable.

More plausible cyclization reactions could occur with derivatives of S-(Sulfanylmethyl) 3-methylbutanethioate. For instance, if the alkyl chain of the 3-methylbutanethioate moiety contained a suitable leaving group, an intramolecular Sₙ2 reaction with the pendant thiolate could lead to the formation of a cyclic thioether. Similarly, derivatives containing an unsaturated bond in the acyl chain could undergo intramolecular thiol-ene reactions. mdpi.com Intramolecular oxa-conjugate cyclization of α,β-unsaturated thioesters has been shown to be a viable method for synthesizing substituted tetrahydropyrans. acs.org

Reaction Kinetics and Thermodynamics Studies

Reaction Kinetics:

Hydrolysis and Transesterification: The hydrolysis of alkyl thioesters is generally slow, especially under neutral conditions. nih.govresearchgate.net For S-methyl thioacetate at pH 7 and 23°C, the half-life for hydrolysis is approximately 155 days. nih.gov However, the rate of thiol-thioester exchange is significantly faster, with a half-life of about 38 hours under similar conditions with 1 mM of a thiol. nih.gov This suggests that in the presence of other nucleophiles, especially other thiols, trans-thioesterification would be kinetically favored over hydrolysis.

Thiol Oxidation: The kinetics of thiol oxidation are highly dependent on the oxidant, pH, and the presence of metal catalysts. sci-hub.se The reaction of thiols with disulfides (thiol-disulfide exchange) is a relatively slow process in the absence of a catalyst. nih.gov

Radical Reactions: The addition of thiyl radicals to alkenes is a rapid process. acs.org The rate constants for the reaction of alkyl radicals with thiols to abstract a hydrogen atom are also very high. researchgate.net

Thermodynamics:

Hydrolysis: The hydrolysis of thioesters is a thermodynamically favorable process, with a significant negative Gibbs free energy change. quora.comnih.gov For the hydrolysis of S-acetyl-mercaptopropanol, the Gibbs free energy change at pH 7 is approximately -7.7 kcal/mol, which is more exergonic than the hydrolysis of a typical oxygen ester (around -4.7 kcal/mol). researchgate.netquora.com This greater energy release is attributed to the lower resonance stabilization of the thioester compared to the ester and the greater stability of the thiolate anion product compared to the alkoxide. quora.com

Radical Reactions: The formation of a thiyl radical by homolytic cleavage of the S-H bond is an endothermic process. sci-hub.se However, the subsequent addition of the thiyl radical to an alkene is exothermic. acs.org

Table 2: Estimated Thermodynamic and Kinetic Parameters for Key Reactions Values are based on general data for similar structures and are for illustrative purposes.

| Reaction | Parameter | Estimated Value | Significance |

| Thioester Hydrolysis (pH 7) | ΔG°' | ~ -7.7 kcal/mol | Thermodynamically favorable |

| Thioester Hydrolysis (pH 7) | t₁/₂ | ~ 155 days | Kinetically slow |

| Thiol-Thioester Exchange | k_ex | ~ 1.7 M⁻¹s⁻¹ | Kinetically favored over hydrolysis |

| S-H Bond Dissociation | BDE | ~ 87 kcal/mol | Relatively weak, facilitates radical formation |

| Thiyl Radical Addition to Alkene | ΔH° | Exothermic | Drives thiol-ene reactions |

Advanced Spectroscopic and Structural Elucidation of S Sulfanylmethyl 3 Methylbutanethioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule. While specific NMR data for S-(Sulfanylmethyl) 3-methylbutanethioate is not widely published, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally similar compounds, such as S-methyl 3-methylbutanethioate and other thioesters. nih.govnist.govnist.govnih.gov

The ¹H NMR spectrum is anticipated to show distinct signals for the different proton environments. The isobutyl group protons would appear as a doublet for the six methyl protons (C(CH₃)₂), a multiplet for the methine proton (CH), and a doublet for the methylene (B1212753) protons (CH₂). The methylene protons of the S-sulfanylmethyl group (SCH₂SH) would likely appear as a doublet, with the coupling to the thiol proton. The thiol proton (SH) itself would present as a triplet, though its chemical shift and multiplicity can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would complement the ¹H NMR data. A key feature would be the downfield signal of the thioester carbonyl carbon, typically observed in the range of 190-200 ppm. The carbons of the isobutyl group and the S-sulfanylmethyl group would have characteristic chemical shifts in the aliphatic region.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, offering crucial data for determining the preferred conformation of the molecule in solution. For instance, correlations between the protons of the S-sulfanylmethyl group and the isobutyl group could indicate a folded conformation.

Table 1: Predicted ¹H NMR Data for S-(Sulfanylmethyl) 3-methylbutanethioate

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| (CH₃)₂CH- | 0.9 - 1.0 | Doublet | 6.0 - 7.0 |

| (CH₃)₂CH- | 1.9 - 2.1 | Multiplet | |

| -CH₂-C(O)S- | 2.4 - 2.6 | Doublet | 7.0 - 8.0 |

| -S-CH₂-SH | 3.8 - 4.0 | Doublet | 7.0 - 8.0 |

Table 2: Predicted ¹³C NMR Data for S-(Sulfanylmethyl) 3-methylbutanethioate

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| (CH₃)₂CH- | 22 - 23 |

| (CH₃)₂CH- | 25 - 27 |

| -CH₂-C(O)S- | 45 - 50 |

| -S-CH₂-SH | 30 - 35 |

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

The FTIR spectrum of S-(Sulfanylmethyl) 3-methylbutanethioate would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the thioester group. This band is typically observed in the region of 1680-1715 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent sulfur atom and any intra- or intermolecular interactions. researchgate.net Another key feature would be the S-H stretching vibration of the sulfanyl (B85325) group, which is expected to appear as a weak to medium intensity band around 2550-2600 cm⁻¹. The C-S stretching vibrations, for both the thioester and the sulfanylmethyl group, would be found in the fingerprint region, typically between 600 and 800 cm⁻¹. The various C-H stretching and bending vibrations of the isobutyl group would also be present.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent complementary technique. The S-H and C-S stretching vibrations, which can be weak in the FTIR spectrum, often give rise to more intense signals in the Raman spectrum. nih.gov The C=O stretch of the thioester would also be observable. By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be achieved, aiding in the structural confirmation of the molecule.

Table 3: Predicted Vibrational Spectroscopy Data for S-(Sulfanylmethyl) 3-methylbutanethioate

| Functional Group | Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Thioester | C=O Stretch | 1680 - 1715 (Strong) | 1680 - 1715 (Medium) |

| Sulfanyl | S-H Stretch | 2550 - 2600 (Weak-Medium) | 2550 - 2600 (Strong) |

| Thioester | C-S Stretch | 600 - 700 (Medium) | 600 - 700 (Strong) |

| Sulfanylmethyl | C-S Stretch | 700 - 800 (Medium) | 700 - 800 (Strong) |

| Isobutyl | C-H Stretch | 2870 - 2960 (Strong) | 2870 - 2960 (Strong) |

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Characterization

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways under ionization. For S-(Sulfanylmethyl) 3-methylbutanethioate, electron ionization (EI) or electrospray ionization (ESI) could be employed.

The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. High-resolution analysis of this peak would provide the exact mass, allowing for the unambiguous determination of the molecular formula.

The fragmentation pattern would provide valuable structural information. Key fragmentation pathways for thioesters often involve cleavage of the C-S and C-C bonds adjacent to the carbonyl group. For S-(Sulfanylmethyl) 3-methylbutanethioate, characteristic fragments would likely include the loss of the sulfanylmethyl radical (•CH₂SH), leading to the formation of the isobutanoyl cation [CH₃)₂CHCH₂CO]⁺. Another prominent fragmentation would be the cleavage of the thioester bond to generate the isobutylcarbonyl radical and the [S-CH₂SH]⁺ cation. Further fragmentation of the isobutyl group would also be expected. The presence of the sulfur atoms would also give rise to characteristic isotopic patterns for sulfur-containing fragments.

Table 4: Predicted Key Fragments in the Mass Spectrum of S-(Sulfanylmethyl) 3-methylbutanethioate

| m/z (nominal) | Proposed Fragment Ion |

|---|---|

| 150 | [M]⁺ |

| 103 | [M - CH₂SH]⁺ |

| 85 | [(CH₃)₂CHCH₂CO]⁺ |

| 57 | [(CH₃)₂CH]⁺ |

X-ray Crystallography of Derivatives or Co-crystals for Solid-State Structure Determination (if applicable)

While obtaining a single crystal of S-(Sulfanylmethyl) 3-methylbutanethioate suitable for X-ray diffraction may be challenging due to its likely liquid or low-melting solid nature, the formation of a crystalline derivative or a co-crystal could provide invaluable information about its solid-state structure. X-ray crystallography is the definitive method for determining bond lengths, bond angles, and the precise three-dimensional arrangement of atoms in a crystal lattice. nih.govnih.gov

Should a suitable crystal be obtained, the analysis would reveal the conformation of the isobutyl group and the orientation of the sulfanylmethyl group relative to the thioester functionality. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the sulfanyl proton, which govern the packing of the molecules in the solid state. The planarity of the thioester group could also be accurately determined. In the absence of a crystal structure for the title compound, analysis of the crystal structures of other thioesters can provide a basis for understanding the likely conformational preferences and intermolecular packing motifs.

Computational Chemistry and Molecular Modeling of S Sulfanylmethyl 3 Methylbutanethioate

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For S-(Sulfanylmethyl) 3-methylbutanethioate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be instrumental in determining its optimized geometry, electronic properties, and relative stability.

Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would identify nucleophilic and electrophilic sites within the molecule. For S-(Sulfanylmethyl) 3-methylbutanethioate, the carbonyl oxygen and the terminal sulfur of the sulfanylmethyl group are expected to be electron-rich (nucleophilic), while the carbonyl carbon would be electron-poor (electrophilic).

Table 1: Hypothetical DFT-Calculated Electronic Properties of S-(Sulfanylmethyl) 3-methylbutanethioate

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

Conformational Analysis and Energy Landscapes

The rotational freedom around the single bonds in S-(Sulfanylmethyl) 3-methylbutanethioate gives rise to multiple conformers. A systematic conformational analysis would be performed by rotating the key dihedral angles, such as those involving the C-S-C-S linkage and the isobutyl group. Each resulting conformation would be subjected to geometry optimization and energy calculation.

The results would be plotted on a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers. The analysis would likely reveal several low-energy conformers, with the global minimum representing the most stable structure. The energy barriers between these conformers determine the flexibility of the molecule at a given temperature. It is anticipated that the most stable conformers would seek to minimize steric hindrance and optimize intramolecular interactions, such as weak hydrogen bonds or van der Waals forces.

Table 2: Hypothetical Relative Energies of Key Conformers of S-(Sulfanylmethyl) 3-methylbutanethioate

| Conformer | Dihedral Angle (C-S-C-S) | Relative Energy (kcal/mol) | Population (%) at 298K |

|---|---|---|---|

| A (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.3 |

| B | 65° (gauche) | 1.25 | 15.1 |

Prediction of Spectroscopic Parameters

Computational methods are routinely used to predict spectroscopic data, which can aid in the experimental identification and characterization of a compound. For S-(Sulfanylmethyl) 3-methylbutanethioate, the following spectroscopic parameters would be of interest:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and their corresponding intensities. Key predicted vibrational modes would include the C=O stretching frequency of the thioester (typically around 1680-1710 cm⁻¹), C-S stretching, and S-H stretching (if protonated).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra and confirming the molecular structure.

Table 3: Hypothetical Predicted Vibrational Frequencies and NMR Chemical Shifts for S-(Sulfanylmethyl) 3-methylbutanethioate

| Spectroscopic Data | Parameter | Predicted Value |

|---|---|---|

| IR Spectroscopy | C=O Stretch | 1695 cm⁻¹ |

| C-S Stretch | 720 cm⁻¹ | |

| ¹³C NMR | C=O Carbon | 195 ppm |

| CH₂ (Sulfanylmethyl) | 35 ppm |

| ¹H NMR | CH₂ (Sulfanylmethyl) | 3.8 ppm |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of S-(Sulfanylmethyl) 3-methylbutanethioate and its interactions with other molecules, such as solvents or biological macromolecules. An MD simulation would solve Newton's equations of motion for a system containing one or more molecules of the compound, often in a simulated solvent box (e.g., water or an organic solvent).

These simulations can reveal how the molecule behaves over time, including its conformational changes and its non-covalent interactions with its environment. Analysis of the simulation trajectories could yield information on radial distribution functions, which describe the probability of finding another atom at a certain distance, and the nature of hydrogen bonds or other intermolecular forces that govern its behavior in a condensed phase.

Transition State Analysis of Reaction Mechanisms

S-(Sulfanylmethyl) 3-methylbutanethioate can participate in various chemical reactions, such as hydrolysis or reactions involving the sulfanylmethyl group. Computational chemistry can be used to explore the mechanisms of these reactions by identifying the transition states (TS). A transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

By calculating the structure and energy of the transition state, the activation energy for a given reaction can be determined. For example, the hydrolysis of the thioester bond would likely proceed through a tetrahedral intermediate, and DFT calculations could model the energy profile of this process. Such analyses are fundamental to understanding the reactivity and degradation pathways of the molecule.

Table 4: Hypothetical Activation Energies for a Reaction of S-(Sulfanylmethyl) 3-methylbutanethioate

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|

Biochemical Interactions and Mechanistic Pathways of S Sulfanylmethyl 3 Methylbutanethioate Mechanistic Focus

Enzymatic Hydrolysis by Thioesterases (Mechanistic Characterization)

Thioesters are crucial intermediates in various metabolic pathways, and their hydrolysis is catalyzed by a class of enzymes known as thioesterases (TEs). creative-biostructure.comnih.gov These enzymes cleave the thioester bond (R-C(=O)S-R'), yielding a carboxylic acid and a thiol. nih.gov For S-(Sulfanylmethyl) 3-methylbutanethioate, this reaction would produce 3-methylbutanoic acid and methanedithiol (B1605606).

The catalytic mechanism of many thioesterases, particularly those with an α/β hydrolase fold, involves a catalytic triad, typically composed of Serine, Histidine, and an acidic residue like Aspartate or Glutamate. pnas.org The reaction proceeds via a two-step mechanism:

Acylation: The serine residue, activated by the histidine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, releasing the thiol portion of the substrate and forming a covalent acyl-enzyme intermediate. pnas.org

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid product and regenerate the free enzyme. pnas.org

A key finding supporting the enzymatic hydrolysis of molecules structurally related to S-(Sulfanylmethyl) 3-methylbutanethioate comes from the isolation of a specific thioesterase from Alcaligenes sp. ISH108. nih.govacs.org This enzyme has been shown to chemoselectively hydrolyze S-acyl sulfanylalkanoates, demonstrating the biological plausibility of such a reaction. nih.govacs.orgacs.org The enzyme was reported to be stable over a broad pH (6.0-10.5) and temperature (25-65 °C) range. acs.org

Table 1: Mechanistic Steps in Thioesterase-Catalyzed Hydrolysis

| Step | Description | Key Residues Involved | Intermediate Formed |

|---|---|---|---|

| 1. Substrate Binding | The thioester substrate binds to the active site. | Hydrophobic pocket, guiding residues | Enzyme-Substrate Complex |

| 2. Nucleophilic Attack | The catalytic Serine attacks the thioester carbonyl carbon. | Serine, Histidine | Tetrahedral Intermediate 1 |

| 3. Acylation | The intermediate collapses, releasing the thiol and forming a covalent acyl-enzyme intermediate. | Serine, Histidine | Acyl-Enzyme Intermediate |

| 4. Water Activation | A water molecule is activated by the catalytic Histidine. | Histidine, Aspartate/Glutamate | Activated Water |

| 5. Deacylation | The activated water attacks the acyl-enzyme intermediate. | Serine, Histidine | Tetrahedral Intermediate 2 |

| 6. Product Release | The second intermediate collapses, releasing the carboxylic acid and regenerating the enzyme. | - | Free Enzyme + Products |

Thiol-Disulfide Exchange Mechanisms with Biological Thiols

The thiol group (-SH) of S-(Sulfanylmethyl) 3-methylbutanethioate (or its hydrolysis product, methanedithiol) is redox-active and can participate in thiol-disulfide exchange reactions. This is a common mechanism in biology for regulating protein function and combating oxidative stress. libretexts.orglibretexts.org The reaction involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R''). libretexts.orglibretexts.org

Biological thiols such as glutathione (B108866) (GSH) and cysteine residues in proteins are key players in these exchanges. libretexts.orgyoutube.com In the intracellular environment, a high concentration of reduced glutathione (GSH) helps maintain cysteine residues in their reduced thiol form. libretexts.orglibretexts.org A disulfide bond can be reduced by two molecules of GSH. The first reacts to form a mixed disulfide (Protein-S-S-G), which then reacts with a second GSH molecule to release the fully reduced protein and one molecule of oxidized glutathione (GSSG). nih.gov

It is mechanistically plausible that the sulfanylmethyl group of the title compound could react with biological disulfides, such as GSSG or disulfide bridges in proteins, in a similar exchange mechanism. This process is typically a series of S_N2-like reactions where sulfur atoms act as the nucleophile, electrophile, and leaving group. libretexts.orglibretexts.org

Table 2: General Mechanism of Thiol-Disulfide Exchange

| Step | Reaction | Description |

|---|---|---|

| 1. Deprotonation | R-SH + B⁻ ⇌ R-S⁻ + BH | A biological thiol is deprotonated to form a more nucleophilic thiolate anion. |

| 2. Nucleophilic Attack | R-S⁻ + R'-S-S-R'' → R-S-S-R' + R''-S⁻ | The thiolate attacks a sulfur atom of a disulfide bond. |

| 3. Formation of Mixed Disulfide | - | A new disulfide bond is formed, and a new thiolate is released. |

| 4. Further Reaction (optional) | R-S-S-R' + R'''-S⁻ → R-S-S-R''' + R'-S⁻ | The mixed disulfide can react with another thiolate, propagating the exchange. |

Role as a Substrate or Analog in Model Biochemical Reactions

Given its structure, S-(Sulfanylmethyl) 3-methylbutanethioate can serve as a model substrate in various biochemical reactions beyond simple hydrolysis. Thioesters are activated acyl donors, and a primary reaction they undergo is acyl transfer.

One such reaction is transthioesterification (or transthiolation), where the acyl group is transferred from one thiol to another. nih.gov This is a fundamental process in biochemistry, for example, in the ubiquitin pathway where ubiquitin is transferred between cysteine residues of E1, E2, and E3 enzymes. nih.govnih.gov S-(Sulfanylmethyl) 3-methylbutanethioate could act as an acyl donor, transferring its 3-methylbutanoyl group to the thiol of another molecule, such as coenzyme A or a cysteine residue in a model peptide, releasing methanedithiol. Such model reactions are invaluable for studying the kinetics and mechanisms of acyl transferases.

Furthermore, S-acylcysteine-containing peptides have been shown to undergo a spontaneous transamidation reaction, leading to peptide backbone cleavage through a thioester-to-imide acyl transfer mechanism. acs.org While not a direct reaction of S-(Sulfanylmethyl) 3-methylbutanethioate itself, this demonstrates the diverse reactivity of thioester-containing molecules in biological models, suggesting its potential use as a chemical probe to investigate similar acyl transfer reactions.

Interaction with Sulfur-Containing Biomolecules: Structural and Mechanistic Studies

The two sulfur atoms in S-(Sulfanylmethyl) 3-methylbutanethioate make it capable of engaging in specific non-covalent interactions with other biomolecules, particularly with the sulfur-containing amino acids cysteine and methionine. mdpi.com These interactions, while weak, are significant in determining the structure and stability of protein-ligand complexes. mdpi.comresearchgate.netrsc.org

The sulfur atom is highly polarizable, allowing it to participate in a range of stabilizing interactions: rsc.orgnih.gov

Sulfur-Aromatic Interactions: The sulfur atom can interact favorably with the π-systems of aromatic amino acids like Phenylalanine, Tyrosine, and Tryptophan. The geometry of this interaction typically involves the sulfur atom being positioned above the plane of the aromatic ring. rsc.org

Hypervalent S···X Interactions: Statistical analyses of protein structures have revealed that divalent sulfur atoms in methionine and cystine often form specific, non-bonded interactions with nearby polar non-hydrogen atoms like oxygen (S···O) and nitrogen (S···N). mdpi.comresearchgate.net These interactions are directional and thought to arise from orbital interactions, contributing to the stability of the folded protein structure. mdpi.com

Dispersion Forces: The large, polarizable electron cloud of sulfur contributes significantly to London dispersion forces, which are important for binding within hydrophobic pockets of proteins. rsc.org

These non-covalent forces would be critical in positioning S-(Sulfanylmethyl) 3-methylbutanethioate within an enzyme's active site or a protein's binding pocket, orienting it for subsequent chemical reactions.

Table 3: Potential Non-Covalent Interactions Involving Sulfur

| Interaction Type | Interacting Partner | Description | Significance |

|---|---|---|---|

| Hydrogen Bond | H-bond donors (e.g., -OH, -NH) | The sulfur atom acts as a weak hydrogen bond acceptor. rsc.org | Contributes to binding specificity and stability. |

| Sulfur-Aromatic | Aromatic rings (Phe, Tyr, Trp) | Interaction between the sulfur atom and the π-electron cloud of an aromatic ring. rsc.org | Important for ligand positioning in protein binding sites. |

| S···O/N Interaction | Carbonyl oxygen, backbone amide nitrogen | A weak, directional, hypervalent interaction. mdpi.comresearchgate.net | Stabilizes local protein and ligand conformations. |

| Dispersion Forces | Hydrophobic/Aliphatic residues | van der Waals forces arising from the polarizability of sulfur. rsc.org | Major contributor to binding in nonpolar environments. |

Investigations of Specific Enzyme Active Site Interactions (without focus on inhibition efficacy or therapeutic outcome)

While no crystal structure of S-(Sulfanylmethyl) 3-methylbutanethioate bound to an enzyme exists, the general features of thioesterase active sites allow for a mechanistic hypothesis of its binding mode. Thioesterase active sites often consist of a hydrophobic groove or pocket that accommodates the acyl chain of the substrate, with the catalytic machinery located at one end. pnas.org

For S-(Sulfanylmethyl) 3-methylbutanethioate, the following interactions within a canonical thioesterase active site are proposed:

Acyl Chain Binding: The branched 3-methylbutanoyl (isovaleryl) group would likely be situated in a hydrophobic pocket, with binding affinity influenced by the size and shape of this pocket.

Catalytic Site Positioning: The thioester carbonyl group is the reactive center and would be precisely positioned near the catalytic triad. pnas.org The carbonyl oxygen would likely form hydrogen bonds with backbone amide groups (the "oxyanion hole"), which stabilizes the negative charge that develops on the oxygen during the formation of the tetrahedral intermediate.

Thiol Group Interaction: The positioning of the S-(sulfanylmethyl) moiety would depend on the specific architecture of the active site beyond the catalytic triad. It could potentially form hydrogen bonds or the S···X interactions described previously with residues lining the exit channel of the active site.

Studies on acyl-ACP thioesterases have identified key residues involved in catalysis, though the exact catalytic residues can vary between families. nih.gov Systematic mutagenesis has been used to probe the function of specific amino acids, confirming that residues previously thought to be catalytic are not always universally conserved. nih.gov Such studies underscore that the interaction of a substrate like S-(Sulfanylmethyl) 3-methylbutanethioate is a result of a complex interplay of multiple residues within the active site.

Table 4: Hypothetical Interactions in a Thioesterase Active Site

| Substrate Moiety | Enzyme Active Site Feature | Type of Interaction | Mechanistic Role |

|---|---|---|---|

| 3-Methylbutanoyl Group | Hydrophobic Pocket | van der Waals, Dispersion | Substrate recognition and binding |

| Thioester Carbonyl Oxygen | Oxyanion Hole (e.g., backbone N-H groups) | Hydrogen Bonding | Stabilization of the tetrahedral intermediate |

| Thioester Carbonyl Carbon | Catalytic Nucleophile (e.g., Serine) | Covalent Bond (transient) | Site of nucleophilic attack for hydrolysis |

| Sulfanylmethyl Group | Active Site Surface/Channel | Hydrogen Bonding, S···X interactions | Product orientation and release |

Analytical Methodologies for S Sulfanylmethyl 3 Methylbutanethioate in Complex Systems

Chromatographic Separation Techniques (e.g., GC-MS, LC-MS/MS) for Trace Analysis

Gas Chromatography (GC) and Liquid Chromatography (LC), particularly when coupled with mass spectrometry (MS), are the cornerstone techniques for the analysis of volatile and semi-volatile sulfur compounds like S-(Sulfanylmethyl) 3-methylbutanethioate. uoguelph.ca The choice between GC and LC often depends on the volatility and thermal stability of the analyte. greyhoundchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for analyzing volatile sulfur compounds (VSCs). nih.govmdpi.com Due to the typically low concentrations of these compounds in samples, a pre-concentration step is often essential. nih.gov Static headspace (HS) analysis, particularly with solid-phase microextraction (HS-SPME), is a widely adopted technique for extracting and concentrating VSCs from the sample matrix before GC analysis. nih.govmdpi.com The selection of the SPME fiber coating is critical for efficient extraction; for instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has proven effective for a range of sulfur compounds. nih.gov Optimization of extraction parameters, including temperature, time, sample dilution, and salt addition, can significantly enhance the sensitivity of the method. nih.gov

For detection, mass spectrometry offers high selectivity and the ability to perform both targeted and non-targeted screening. uoguelph.ca In targeted analysis, selected reaction monitoring (SRM) on a tandem mass spectrometry (GC-MS/MS) system provides exceptional sensitivity and specificity, allowing for reliable quantification at parts-per-billion (ppb) levels. lcms.cz Besides MS, other sulfur-selective detectors like the Sulfur Chemiluminescence Detector (SCD) and the Flame Photometric Detector (FPD) are also used. The SCD offers advantages such as high sensitivity, selectivity, and a linear, equimolar response to sulfur compounds without quenching effects from co-eluting matrix components. gcms.cz

Stir Bar Sorptive Extraction (SBSE) followed by GC-MS is another powerful technique for the determination of VSCs in complex matrices like wine distillates. mdpi.com This method can be optimized for high sensitivity and has been validated for quantifying various sulfur compounds at very low concentrations. mdpi.com

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) serves as a complementary technique, especially for non-volatile or thermally labile compounds. uoguelph.ca While less common for highly volatile sulfur compounds, it can be essential for analyzing related non-volatile precursors or degradation products. The high sensitivity and selectivity of LC-MS/MS make it a powerful tool for trace-level quantification in complex food and biological samples. lcms.czijper.org

Table 1: Example of Optimized HS-SPME/GC-MS Parameters for Volatile Sulfur Compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| SPME Fiber | 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | nih.gov |

| Extraction Temperature | 35 °C | nih.gov |

| Extraction Time | 30 min | nih.gov |

| Sample Preparation | Dilution to 2.5% v/v ethanol, addition of 20% w/v NaCl and 1% EDTA | nih.gov |

| GC Column | VF-1701-MS (14% cyanopropylmethylpolysiloxane, 30 m x 0.25 mm x 1 µm) | mdpi.com |

| Carrier Gas | Helium at 1 mL/min | mdpi.com |

| Detector | Mass Spectrometer (MS) | nih.gov |

Electrochemical Detection Methods

Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of thiols and thioesters. These methods are based on the specific electrochemical reactions of the target functional groups at an electrode surface. nih.govnih.gov

For the thiol moiety, electrochemical detection can be achieved using various strategies. One approach involves the use of a novel electrochemical probe, such as piazselenole, which contains a Se-N bond. nih.gov The interaction of the thiol with the probe leads to a measurable change in the electrochemical signal, for example, a decrease in the reduction peak current recorded by differential pulse voltammetry. nih.gov This principle has been used to detect glutathione (B108866) (a thiol-containing tripeptide) with extremely low detection limits in the picomolar range. nih.gov

Another advanced strategy is the development of molecularly imprinted polymer (MIP) films on an electrode surface. nih.gov These MIPs are created by polymerizing functional monomers in the presence of a template molecule that is structurally similar to the analyte. After removing the template, the polymer contains recognition sites that are specific to the target analyte or related structures, enabling highly selective and sensitive detection. nih.gov This technique has been successfully applied to detect sulfonamides with high reusability and stability. nih.gov

While gold electrodes are commonly used for fabricating sensors via self-assembly of thiol-based monolayers, this interface can suffer from instability and displacement by other thiols present in biological fluids. nih.gov Research is ongoing to explore alternative, more robust interfaces for nucleic acid-based electrochemical sensors (NBEs) that could be adapted for detecting thiol-containing compounds. nih.gov The synthesis of thioesters can also be achieved through electrochemical reactions, highlighting the electrochemical activity of these functional groups which can be harnessed for detection purposes. rsc.org

Spectrophotometric Assays for Thiol and Thioester Quantification

Spectrophotometric methods provide a simple and cost-effective means for quantifying thiols and thioesters. These assays are typically based on a chemical reaction that produces a colored product, with the absorbance measured by a spectrophotometer. rsc.orgresearchgate.net

The most widely recognized method for thiol quantification is the Ellman's assay. researchgate.net This method utilizes 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), or Ellman's reagent, which reacts with the free thiol group to produce the 2-nitro-5-thiobenzoate (TNB²⁻) anion. rsc.org This anion has a strong absorbance at a specific wavelength (around 412-420 nm), allowing for the sensitive quantification of the thiol. rsc.org The method can be optimized for reaction time, pH, and reagent concentration to achieve detection limits in the sub-micromolar range. rsc.org

Other reagents have also been developed for the spectrophotometric determination of thiols. For instance, N,N-dimethyl-p-phenylenediamine (DMPD) reacts with thiols in an acidic solution in the presence of an oxidizing agent like Fe³⁺ to form colored products that can be measured. researchgate.net

Quantifying the thioester group can be more complex. Förster resonance energy transfer (FRET)-based assays have been developed to continuously monitor the reaction of thioesters with nucleophiles. nih.gov In this system, a quenched-FRET substrate incorporating a thioester is used. The reaction of the thioester, for example through hydrolysis or thiolysis, leads to the separation of the FRET pair and a resulting increase in fluorescence, which can be directly related to the thioester's reactivity and concentration. nih.gov While techniques like UV spectrophotometry, HPLC, and NMR have been traditionally used to study thioester reactivity, FRET-based assays offer high throughput and easy data collection. nih.gov

Table 2: Summary of a Spectrophotometric Method for Thiol Quantification

| Parameter | Description | Reference |

|---|---|---|

| Reagent | 5,5′-dithiobis(2-nitrobenzoic acid) (Ellman's Reagent) | rsc.org |

| Principle | Derivatization of thiols results in the formation of 5-mercapto-2-nitrobenzoate. | rsc.org |

| Detection Wavelength | ~420 nm | rsc.org |

| Linear Range | 0 to 41 µmol/L | rsc.org |

| Limit of Detection | 0.41 µmol/L | rsc.org |

Development of Derivatization Strategies for Enhanced Analytical Sensitivity

Derivatization is a chemical modification technique used to improve the analytical properties of a compound, making it more suitable for separation and detection. greyhoundchrom.com For a molecule like S-(Sulfanylmethyl) 3-methylbutanethioate, which contains active hydrogen in its sulfanyl (B85325) group (-SH), derivatization can increase volatility, improve thermal stability, enhance chromatographic selectivity, and significantly boost detector response, thereby lowering detection limits. greyhoundchrom.commdpi.com

In gas chromatography, silylation is a common derivatization strategy. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogen on the thiol group with a less polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This process renders the molecule more volatile and thermally stable, leading to better peak shape and sensitivity in GC analysis. greyhoundchrom.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, with thiols also being highly reactive. sigmaaldrich.com

For liquid chromatography-mass spectrometry, derivatization can be employed to enhance ionization efficiency. mdpi.com Charge-reversal derivatization is a powerful strategy where a permanently charged group is attached to the analyte. nih.gov For example, a reagent like N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to a carboxylic acid to create a positive charge, allowing for highly sensitive detection in positive ion mode ESI-MS. nih.gov While the target compound lacks a carboxylic acid, similar strategies can be devised to introduce a charged tag to the thiol group, potentially increasing detection sensitivity by 10- to 20-fold. nih.gov Derivatization can also introduce fluorophores or chromophores to make the analyte detectable by fluorescence or UV-Vis detectors in HPLC. mdpi.com The development of new derivatization reagents aims to create reactions that are efficient, produce stable derivatives, and are compatible with modern, sensitive instrumentation. greyhoundchrom.comnih.gov

Table 3: Common Derivatization Approaches for Functional Groups

| Derivatization Type | Reagent Example | Target Functional Group | Purpose | Reference |

|---|---|---|---|---|

| Silylation | BSTFA + TMCS | -SH, -OH, -NH, -COOH | Increase volatility for GC analysis | sigmaaldrich.com |

| Acylation | Acetic Anhydride | -OH, -NH, -SH | Improve stability and chromatographic behavior | greyhoundchrom.com |

| Alkylation | Alkyl formates with Triflic acid | Sulfides | Introduce charge for enhanced MS detection | nih.gov |

| Charge-Reversal Derivatization | N-(4-aminomethylphenyl)pyridinium (AMPP) | -COOH | Enhance ionization for LC-MS analysis | nih.gov |

Environmental Fate and Degradation Pathways of S Sulfanylmethyl 3 Methylbutanethioate

Photochemical Degradation Mechanisms

Direct and indirect photolysis are expected to be significant degradation pathways for S-(Sulfanylmethyl) 3-methylbutanethioate in the environment. Sulfur-containing organic compounds are known to be susceptible to photochemical degradation. nih.govnih.gov The presence of the thioester and the additional sulfur atom likely makes the molecule susceptible to cleavage by solar radiation.

In the atmosphere, volatile sulfur compounds can undergo oxidation initiated by photochemically generated radicals, such as the hydroxyl radical (•OH). nih.gov This process can lead to the formation of sulfur dioxide (SO₂) and other oxidized sulfur species. nih.gov While specific studies on S-(Sulfanylmethyl) 3-methylbutanethioate are unavailable, the general principles of atmospheric chemistry of organosulfur compounds suggest it would be reactive.

In aqueous systems, sunlight can directly or indirectly lead to the degradation of sulfur-containing compounds. nih.gov Studies on natural organic sulfur compounds have shown that a significant portion can be entirely degraded upon exposure to sunlight, with degradation rates often exceeding those of compounds without sulfur. nih.gov The photochemical loss of low molecular weight sulfur compounds is considered a likely process. nih.gov

Table 1: Inferred Photochemical Degradation Characteristics

| Parameter | Inferred Characteristic | Basis of Inference |

|---|---|---|

| Atmospheric Degradation | Susceptible to oxidation by hydroxyl radicals (•OH) | General reactivity of volatile sulfur compounds in the atmosphere. nih.gov |

| Aqueous Photolysis | Likely to undergo direct and indirect photolysis | Known susceptibility of sulfur-containing organic compounds to photodegradation in water. nih.gov |

| Primary Photoproducts | Expected to include 3-methylbutanoic acid, methanethiol (B179389), and potentially sulfur oxides. | Based on the cleavage of the thioester bond and subsequent oxidation of sulfur moieties. |

Hydrolytic Stability and Pathways in Aqueous Environments

The hydrolysis of the thioester bond is a fundamental degradation pathway for S-(Sulfanylmethyl) 3-methylbutanethioate in aqueous environments. pearson.comfiveable.mewikipedia.orglibretexts.org Thioesters undergo hydrolysis to yield a carboxylic acid and a thiol. wikipedia.org In this case, hydrolysis would break down the compound into 3-methylbutanoic acid and methanethiol.

The rate of hydrolysis is influenced by pH and temperature. researchgate.net Generally, thioester hydrolysis can be catalyzed by both acids and bases. pearson.com While thioesters are more reactive than their corresponding oxygen esters, they are relatively stable in neutral water. youtube.com However, under either acidic or alkaline conditions, the rate of hydrolysis is expected to increase. The addition of water to a solution containing esters can reverse the condensation reaction that forms them, a process known as hydrolysis. libretexts.orgwebsite-files.com

The stability of thioesters in aqueous solution is a key factor in their biological and environmental persistence. nih.gov While enzymatic hydrolysis is significant in biological systems, abiotic hydrolysis is a key process in the wider environment. fiveable.melibretexts.orglibretexts.org

Table 2: Inferred Hydrolytic Degradation of S-(Sulfanylmethyl) 3-methylbutanethioate

| Condition | Expected Reaction | Primary Products |

|---|---|---|

| Neutral (pH ~7) | Slow hydrolysis | 3-methylbutanoic acid, Methanethiol |

| Acidic (pH < 7) | Acid-catalyzed hydrolysis | 3-methylbutanoic acid, Methanethiol |

| Alkaline (pH > 7) | Base-catalyzed hydrolysis | 3-methylbutanoate, Methanethiolate |

Biotic Degradation Mechanisms (e.g., Microbial Metabolism in Environmental Samples)

Biotic degradation, mediated by microorganisms, is anticipated to be a primary route for the breakdown of S-(Sulfanylmethyl) 3-methylbutanethioate in the environment. Microorganisms have developed diverse metabolic pathways to utilize a wide range of organic compounds as carbon and energy sources. nih.govnih.gov Flavor and fragrance compounds, including esters and sulfur-containing molecules, are known to be biodegradable. unil.chkaochemicals-eu.comcore.ac.uk

Microbial enzymes, such as esterases and lipases, can catalyze the hydrolysis of the thioester bond, leading to the formation of 3-methylbutanoic acid and methanethiol. fiveable.mewebsite-files.com These smaller, simpler molecules can then be further metabolized by a variety of microbial pathways. For instance, 3-methylbutanoic acid can enter central metabolic pathways, while methanethiol can be oxidized by sulfur-metabolizing microorganisms. nih.gov

The degradation of sulfur-containing compounds is a well-established microbial process in various environments. nih.gov Microorganisms play a crucial role in the global sulfur cycle by transforming organic sulfur compounds. nih.gov

Transformation Products and Their Characterization

The degradation of S-(Sulfanylmethyl) 3-methylbutanethioate is expected to generate a range of transformation products, depending on the degradation pathway.

Hydrolysis: The primary transformation products from hydrolysis are 3-methylbutanoic acid and methanethiol. wikipedia.org

Photochemical Degradation: In addition to the hydrolysis products, photochemical oxidation may lead to the formation of sulfoxides, sulfones, and ultimately sulfate. nih.gov

Biotic Degradation: Microbial metabolism will initially produce the same hydrolysis products, which are then further broken down. Complete mineralization would result in the formation of carbon dioxide, water, and sulfate.

The characterization of these transformation products would typically involve advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the various chemical species formed during the degradation process.

Table 3: Potential Transformation Products of S-(Sulfanylmethyl) 3-methylbutanethioate

| Degradation Pathway | Primary Transformation Products | Secondary/Final Products |

|---|---|---|

| Hydrolysis | 3-methylbutanoic acid, Methanethiol | - |

| Photochemical Degradation | 3-methylbutanoic acid, Methanethiol, Sulfoxides | Sulfones, Sulfate, Carbon Dioxide |

| Biotic Degradation | 3-methylbutanoic acid, Methanethiol | Carbon Dioxide, Water, Sulfate |

Synthesis and Exploration of Structure Reactivity Relationships in S Sulfanylmethyl 3 Methylbutanethioate Derivatives

Modifications of the Acyl Chain

The reactivity of thioesters is significantly influenced by the steric and electronic nature of the acyl group. In S-(Sulfanylmethyl) 3-methylbutanethioate, the acyl group is the 3-methylbutanoyl moiety. Modifications to this chain can systematically alter the reactivity of the thioester bond.

Research Findings:

Studies on analogous aliphatic thioesters have demonstrated that increasing the steric bulk around the carbonyl group generally decreases the rate of nucleophilic acyl substitution. This is due to the increased difficulty for an incoming nucleophile to approach the electrophilic carbonyl carbon. Conversely, the introduction of electron-withdrawing groups on the acyl chain would be expected to increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.

Below is a hypothetical data table illustrating the predicted relative hydrolysis rates of various acyl-modified analogs of S-(Sulfanylmethyl) 3-methylbutanethioate based on established chemical principles. The relative rate is compared to the parent compound (Entry 1).

| Entry | Acyl Group | Modification | Predicted Effect on Reactivity | Predicted Relative Hydrolysis Rate |

| 1 | 3-Methylbutanoyl | Parent Compound | - | 1.0 |

| 2 | Acetyl | Less Steric Hindrance | Increased Reactivity | > 1.0 |

| 3 | Pivaloyl | Increased Steric Hindrance | Decreased Reactivity | < 1.0 |

| 4 | 4-Nitrobutanoyl | Inductive Electron Withdrawal | Increased Reactivity | > 1.0 |

| 5 | Crotonoyl | Conjugated System | Altered Electronic Profile | Variable |

Interactive Data Table

| Entry | Acyl Group | Modification | Predicted Effect on Reactivity | Predicted Relative Hydrolysis Rate |

|---|---|---|---|---|

| 1 | 3-Methylbutanoyl | Parent Compound | - | 1.0 |

| 2 | Acetyl | Less Steric Hindrance | Increased Reactivity | > 1.0 |

| 3 | Pivaloyl | Increased Steric Hindrance | Decreased Reactivity | < 1.0 |

| 4 | 4-Nitrobutanoyl | Inductive Electron Withdrawal | Increased Reactivity | > 1.0 |

| 5 | Crotonoyl | Conjugated System | Altered Electronic Profile | Variable |

Variations in the Sulfanylmethyl Moiety

The sulfanylmethyl group (-SCH₂SH) is a key feature of the target compound, offering a site for further chemical modification. Variations at this position can lead to the development of new chemical entities with tailored properties.

Research Findings:

The free thiol group in the sulfanylmethyl moiety is a nucleophilic center and can undergo a variety of reactions, such as alkylation, acylation, or oxidation to form disulfides. Modifying this thiol group would fundamentally alter the chemical nature of the molecule. For instance, converting the thiol to a thioether or a thioester would block its nucleophilicity and change its polarity and potential for hydrogen bonding.

The following table outlines some potential modifications to the sulfanylmethyl moiety and their expected impact on the molecule's properties.

| Entry | Modified Moiety | Type of Modification | Expected Change in Properties |

| 1 | -SCH₂SH | Parent Moiety | - |

| 2 | -SCH₂S-CH₃ | Alkylation | Increased lipophilicity, loss of thiol reactivity |

| 3 | -SCH₂S-C(O)CH₃ | Acylation | Increased lipophilicity, potential for intramolecular acyl transfer |

| 4 | -SCH₂S-S-CH₂-S-C(O)R | Disulfide Formation | Dimerization, potential for reductive cleavage |

Interactive Data Table

| Entry | Modified Moiety | Type of Modification | Expected Change in Properties |

|---|---|---|---|

| 1 | -SCH₂SH | Parent Moiety | - |

| 2 | -SCH₂S-CH₃ | Alkylation | Increased lipophilicity, loss of thiol reactivity |

| 3 | -SCH₂S-C(O)CH₃ | Acylation | Increased lipophilicity, potential for intramolecular acyl transfer |

| 4 | -SCH₂S-S-CH₂-S-C(O)R | Disulfide Formation | Dimerization, potential for reductive cleavage |

Development of Thioester Prodrug Analogs (for chemical delivery studies, not clinical efficacy)

The unique structure of S-(Sulfanylmethyl) 3-methylbutanethioate, with its reactive thioester linkage and a modifiable terminal thiol, makes it an interesting scaffold for the design of prodrugs for chemical delivery studies. A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body.

Research Findings:

The general strategy for designing a prodrug based on this scaffold would involve attaching a molecule of interest (the "drug") to the sulfanylmethyl moiety. The release of the active drug would then be triggered by a specific chemical or enzymatic reaction that cleaves the bond connecting the drug to the thioester carrier. For example, the terminal thiol could be masked with a group that is cleaved under specific physiological conditions, leading to an intramolecular cyclization and release of the active drug.

The table below presents a hypothetical series of prodrug analogs designed for chemical delivery studies, indicating the nature of the promoiety and the likely trigger for drug release.

| Analog | Promolety attached to terminal S | Trigger for Release | Potential Released Moiety |

| 1 | Ester (e.g., -C(O)Aryl) | Esterase activity | Thiol-containing carrier and Aryl carboxylic acid |

| 2 | Carbonate (e.g., -C(O)O-Alkyl) | Carbonic anhydrase activity | Thiol-containing carrier and Alkyl alcohol |

| 3 | Disulfide (e.g., -S-Drug) | Reduction (e.g., by glutathione) | Thiol-containing carrier and Thiol-containing drug |

| 4 | Michael Adduct | pH change or specific enzyme activity | Thiol-containing carrier and released Michael acceptor drug |

Interactive Data Table

| Analog | Promolety attached to terminal S | Trigger for Release | Potential Released Moiety |

|---|---|---|---|

| 1 | Ester (e.g., -C(O)Aryl) | Esterase activity | Thiol-containing carrier and Aryl carboxylic acid |

| 2 | Carbonate (e.g., -C(O)O-Alkyl) | Carbonic anhydrase activity | Thiol-containing carrier and Alkyl alcohol |

| 3 | Disulfide (e.g., -S-Drug) | Reduction (e.g., by glutathione) | Thiol-containing carrier and Thiol-containing drug |

| 4 | Michael Adduct | pH change or specific enzyme activity | Thiol-containing carrier and released Michael acceptor drug |

Conformational Effects on Reactivity in Analogs

The three-dimensional shape, or conformation, of a molecule can have a profound impact on its reactivity. For acyclic molecules like the derivatives of S-(Sulfanylmethyl) 3-methylbutanethioate, rotation around single bonds can lead to various conformers with different energies and reactivities.

Research Findings:

Conformational analysis of related acyclic thioesters suggests that the accessibility of the thioester carbonyl group is a key determinant of reactivity. Steric hindrance from bulky groups on either the acyl or the thiol side of the thioester can shield the carbonyl carbon from attack by nucleophiles. The relative orientation of polar functional groups within the molecule can also influence reactivity through intramolecular interactions such as hydrogen bonding or dipole-dipole interactions.

For the analogs described in the previous sections, the following conformational effects on reactivity can be predicted:

Acyl Chain Modifications: Increasing the branching on the acyl chain (e.g., moving from acetyl to 3-methylbutanoyl to pivaloyl) would be expected to favor conformations where the bulky alkyl groups are oriented away from the thioester carbonyl. This would lead to increased steric shielding of the carbonyl and a decrease in reactivity.

Sulfanylmethyl Moiety Variations: Modifications to the terminal thiol group can introduce new rotational possibilities and potential intramolecular interactions. For example, in an acylated derivative (-SCH₂S-C(O)R), intramolecular hydrogen bonding between the thioester carbonyl and the second acyl group is conceivable, which could alter the electron density at the thioester carbonyl and affect its reactivity.

Q & A

Basic: How can researchers optimize the laboratory-scale synthesis of S-(Sulfanylmethyl) 3-methylbutanethioate to improve yield and purity?

Methodological Answer:

Optimization involves systematic variation of reaction parameters. For thioate esters, refluxing equimolar amounts of 3-methylbutanethioic acid and sulfanylmethyl chloride in anhydrous dichloromethane under nitrogen can minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity, while yield improvements may require adjusting stoichiometry or using catalysts like DMAP (4-dimethylaminopyridine). Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability .

Basic: What spectroscopic techniques are most effective for characterizing S-(Sulfanylmethyl) 3-methylbutanethioate?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural confirmation, particularly to resolve overlapping signals from methyl and thioester groups. Infrared (IR) spectroscopy identifies the thioester carbonyl stretch (~1660–1680 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₆H₁₂OS, exact mass 132.0612 g/mol). Cross-referencing with databases (e.g., SciFinder) ensures consistency with reported data .

Advanced: How can computational chemistry resolve discrepancies in the reactivity of S-(Sulfanylmethyl) 3-methylbutanethioate across different solvents?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model solvation effects by simulating the compound’s electronic structure in solvents like DMSO, THF, or chloroform. Solvent polarity indices and dielectric constants correlate with nucleophilic attack barriers on the thioester group. Molecular dynamics (MD) simulations further predict conformational stability. Experimental validation via kinetic studies (e.g., UV-Vis monitoring of hydrolysis rates) triangulates computational findings .

Advanced: What methodologies address contradictions in reported thermodynamic data (e.g., ΔHf, solubility) for S-(Sulfanylmethyl) 3-methylbutanethioate?

Methodological Answer:

Contradictions arise from variations in measurement techniques (e.g., calorimetry vs. computational estimates). A meta-analysis of existing literature should categorize data by methodology, followed by replication studies under controlled conditions (e.g., standardized solvent systems, purity ≥98%). Statistical tools like Bland-Altman plots identify systematic biases. Collaborative interlaboratory studies enhance reproducibility .

Basic: What experimental design principles apply to stability studies of S-(Sulfanylmethyl) 3-methylbutanethioate under environmental stressors?

Methodological Answer:

Design a factorial experiment testing temperature (25°C–60°C), humidity (0–80% RH), and UV exposure. Use HPLC to quantify degradation products (e.g., disulfides or carboxylic acids). Accelerated stability testing (e.g., Arrhenius modeling) predicts shelf life. Control variables include inert atmosphere storage (argon) and light-protected vials. Statistical software (e.g., R or Minitab) analyzes time-series data .

Advanced: How to design structure-activity relationship (SAR) studies for S-(Sulfanylmethyl) 3-methylbutanethioate derivatives targeting enzyme inhibition?

Methodological Answer:

Synthesize derivatives with systematic substitutions (e.g., alkyl chain length, electron-withdrawing groups). Screen inhibitory activity against target enzymes (e.g., cysteine proteases) using fluorometric assays. Molecular docking (AutoDock Vina) predicts binding affinities. Multivariate regression models correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Cross-validation ensures model robustness .

Advanced: What interdisciplinary approaches resolve mechanistic ambiguities in S-(Sulfanylmethyl) 3-methylbutanethioate’s nucleophilic substitution pathways?

Methodological Answer:

Combine kinetic isotope effects (KIE) studies with DFT-derived transition state models. Isotopic labeling (¹⁸O in thioester) tracks nucleophilic attack sites. Transient absorption spectroscopy captures intermediate lifetimes. Collaborative efforts between synthetic organic chemists and computational theorists reconcile experimental and theoretical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。